molecular formula C14H19N3O3 B229232 N'-(2-nitrobenzylidene)heptanohydrazide

N'-(2-nitrobenzylidene)heptanohydrazide

Cat. No.: B229232
M. Wt: 277.32 g/mol
InChI Key: UCTLCTOYUIFYLI-RVDMUPIBSA-N
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Description

N'-(2-Nitrobenzylidene)heptanohydrazide is a Schiff base compound synthesized via the condensation of 2-nitrobenzaldehyde with heptanohydrazide under reflux conditions. For example, N'-(2-nitrobenzylidene)-2-phenylacetohydrazide (C₁₅H₁₃N₃O₃) crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions a = 8.6321 Å, b = 12.120 Å, and c = 13.540 Å . The crystal packing of such compounds often involves intermolecular N–H···O hydrogen bonds, forming 1D chains along specific crystallographic axes . The nitro group at the ortho-position enhances electronic conjugation, influencing reactivity and applications in materials science and sensing .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]heptanamide

InChI

InChI=1S/C14H19N3O3/c1-2-3-4-5-10-14(18)16-15-11-12-8-6-7-9-13(12)17(19)20/h6-9,11H,2-5,10H2,1H3,(H,16,18)/b15-11+

InChI Key

UCTLCTOYUIFYLI-RVDMUPIBSA-N

SMILES

CCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-]

Isomeric SMILES

CCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aryl Chains: Heptanohydrazide's alkyl chain may increase hydrophobicity compared to phenyl or sulfonyl analogs, affecting solubility and biological activity .
  • Electron-Withdrawing Groups : The nitro group in all analogs enhances electrophilicity, while hydroxy or methoxy substituents introduce hydrogen-bonding capabilities .

Physical and Chemical Properties

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Hydrogen Bonding Applications
N'-(2-Nitrobenzylidene)-2-phenylacetohydrazide Not reported High N–H···O (carbonyl) Crystal engineering
(E)-N'-(2-Nitrobenzylidene)-benzenesulfonohydrazide Not reported >70 N–H···O (sulfonyl) Arsenic(III) ion sensing
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Not reported Moderate C–H···O and π–π stacking Antioxidant, antimicrobial
(E)-N-allyl-N'-(2-hydroxybenzylidene)-4-nitrobenzenesulfonohydrazide 132–134 73 N–H···O and C–H···π interactions Pd-catalyzed rearrangements

Key Observations :

  • Thermal Stability: Sulfonohydrazides exhibit higher melting points due to strong intermolecular interactions .
  • Electronic Properties : The nitro group reduces the HOMO-LUMO gap (e.g., 4.2 eV in thiazole derivatives), enhancing charge transfer in sensing applications .

Table 3: Functional Activities

Compound Name Biological Activity Application Reference
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Antimicrobial (Gram-positive bacteria) Pharmaceutical lead compound
(E)-N'-(2-Nitrobenzylidene)-benzenesulfonohydrazide None reported Electrochemical As³⁺ sensor (LOD: 0.1 nM)
N'-(2-Nitrobenzylidene)-2-phenylacetohydrazide None reported Crystal engineering materials

Key Observations :

  • Antimicrobial Activity : Thiazole derivatives show promise against Staphylococcus aureus due to nitro-group-mediated membrane disruption .
  • Sensing Applications: Sulfonohydrazides functionalized with nitro groups exhibit high selectivity for heavy metal ions .

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